

Computational Modeling of [4-(4-Aminophenoxy)phenyl]boronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	[4-(4-Aminophenoxy)phenyl]boronic acid
CAS No.:	1029438-85-4
Cat. No.:	B581205

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Executive Summary & Molecular Architecture

[4-(4-Aminophenoxy)phenyl]boronic acid (hereafter referred to as APB-BA) represents a sophisticated class of bifunctional molecular probes. Structurally, it combines a reactive boronic acid warhead (capable of reversible covalent bonding with diols and serine proteases) with a flexible phenoxy linker and a chemically versatile primary amine.

For the computational chemist, APB-BA presents a "Triad of Complexity":

- **Electronic Deficiency:** The empty p-orbital of the boron atom requires specialized quantum mechanical treatment and force field parameterization.
- **Conformational Flexibility:** The ether linkage () introduces rotational degrees of freedom that govern the molecule's entropy upon binding.

- Protonation States: The interplay between the boronic acid/boronate equilibrium () and the amine/ammonium equilibrium () dictates the dominant species at physiological pH.

This guide provides a rigorous, self-validating workflow for modeling APB-BA, moving from ab initio quantum mechanics to high-throughput covalent docking.

Quantum Mechanical (QM) Characterization

Before any molecular dynamics (MD) or docking simulation, the electronic structure of APB-BA must be established to derive accurate force field parameters.

Geometry Optimization & Conformer Generation

Standard force fields (e.g., MMFF94) often fail to capture the specific orbital interactions of boron. Therefore, Density Functional Theory (DFT) is the gold standard for generating the reference geometry.

Protocol:

- Initial Guess: Generate 3D coordinates (SMILES: Nc1ccc(Oc2ccc(B(O)O)cc2)cc1).
- Conformational Scan: Perform a relaxed potential energy surface (PES) scan around the ether dihedral angles () and () to identify the global minimum.
- Optimization Level: Use B97X-D/6-311++G(d,p).
 - Why? The B97X-D functional includes dispersion corrections critical for accurately modeling the

stacking potential of the two phenyl rings, while the large basis set handles the diffuse electron density of the boronate oxygen atoms.

Charge Derivation (RESP)

For MD simulations (AMBER/CHARMM), partial charges must be derived from the electrostatic potential (ESP).

- Step 1: Calculate ESP at the optimized geometry (HF/6-31G* is the standard for AMBER compatibility).
- Step 2: Fit charges using the Restrained Electrostatic Potential (RESP) method.
- Critical Check: Ensure the boron atom carries a significant positive partial charge (typically to) to reflect its electrophilic nature.

Force Field Parameterization (The "Missing Boron" Problem)

Most standard biomolecular force fields (e.g., AMBER ff14SB, CHARMM36) do not natively contain parameters for aryl boronic acids. You must generate these manually or via semi-automated tools.

Topology Generation Workflow

We utilize the Generalized Amber Force Field (GAFF2), identifying missing parameters for the and bonds.

Experimental Protocol:

- Atom Typing: Assign GAFF atom types. Note that Boron requires a specific type (often B or bor) not always present in standard libraries.

- Parameter Fitting: If parmchk2 fails to find parameters, use the Seminario Method to derive force constants (

) directly from the DFT Hessian matrix calculated in Section 2.1.

Data Summary: Key Bond Parameters (Indicative) | Bond Type | Equilibrium Length (

) | Force Constant (

) | Source | | :--- | :--- | :--- | :--- | | B - O (Boronic) | 1.36 - 1.38 | 450.0 (Derived) | DFT (

B97X-D) | | B - C (Aryl) | 1.55 - 1.57 | 320.0 (Derived) | DFT (

B97X-D) | | C - O - C (Ether) | 1.39 (avg) | Standard GAFF2 | GAFF2 Library |

Visualization of Parameterization Pipeline



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: The hybrid QM/MM parameterization workflow ensures the unique electronic properties of the boron atom are accurately represented in classical simulations.

Covalent Docking Strategy

APB-BA is frequently used to target serine proteases (where Boron attacks Ser-OH) or for saccharide sensing (Boron binds diols). Standard non-covalent docking is insufficient here.

The Reaction Mechanism

The modeling must account for the formation of a tetrahedral boronate adduct.

Note: The boron hybridization changes from

(trigonal planar) to

(tetrahedral).

Docking Protocol (Gold/CovDock)

- Define the Link: Specify the reaction between the ligand boron atom and the receptor nucleophile (e.g., Ser195 Oxygen).
- Geometric Constraints:
 - Set the B-O bond length to .
 - Enforce tetrahedral geometry at the boron center.
- Scoring Function: Use ChemPLP or GoldScore, but ensure the scoring penalty for the "reaction" is handled by defining the covalent link as a constraint rather than a clash.

Molecular Dynamics Simulation Setup

Once parameterized and docked, MD simulations assess the stability of the complex.

System Setup:

- Solvent: TIP3P water model.
- Ions: Neutralize with Na⁺/Cl⁻ (0.15 M).
- Ensemble: NPT (Isothermal-Isobaric) at 300K, 1 atm.
- Time Step: 2 fs (with SHAKE constraints on H-bonds).

Critical Analysis Metric: Calculate the Radial Distribution Function (RDF) between the Boron atom and the surrounding water oxygens. In the unbound state, boron is Lewis acidic and may coordinate a water molecule. In the bound state, the stability of the tetrahedral adduct is the key metric.

Simulation Logic Diagram



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Figure 2: Standard MD protocol adapted for boronic acid complexes. The 'Heating' phase requires careful constraints on the covalent linkage to prevent 'explosion' of the unparameterized geometry.

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